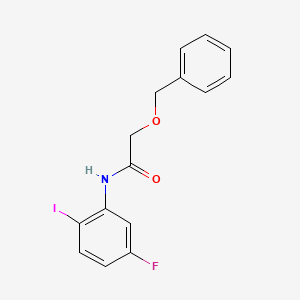

2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide” is a complex organic molecule. It is related to 5’-Fluoro-2’-iodoacetophenone, which is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide” would be complex due to the presence of multiple functional groups. The compound would contain a benzyl group, a fluoro group, an iodo group, and an acetamide group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound “2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide” would likely undergo various chemical reactions due to the presence of multiple reactive groups. For example, the fluoro and iodo groups are halogens and could potentially undergo substitution reactions. The acetamide group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide” would depend on its molecular structure. For example, 5’-Fluoro-2’-iodoacetophenone, a related compound, is slightly soluble in water and is sensitive to light .Scientific Research Applications

Imaging Biomarkers in Alzheimer's Disease

A study compared the binding of two radiolabelled analogues of the peripheral benzodiazepine receptor (PBR) ligand DAA1106 in post-mortem whole hemisphere brain slices from Alzheimer's disease (AD) patients and controls. Both analogues effectively bound to various brain structures, particularly in regions affected by AD, indicating their potential as imaging biomarkers for neuroinflammation and microglia activation in AD through the PBR/TSPO system (Gulyás et al., 2009).

Peripheral Benzodiazepine Receptor Imaging

Another research developed novel iodinated analogues of a PBR ligand for imaging purposes. One such compound showed high affinity and selectivity for PBR, making it a potent radioligand for PBR imaging in the brain. This study highlights the potential of these compounds for in vivo imaging of PBRs, which are associated with various neurological conditions (Zhang et al., 2007).

Vascular Inflammation Detection

FEDAA1106, a selective ligand for TSPO, was compared with FDG for PET imaging of vascular inflammation in a murine model. FEDAA1106 demonstrated higher specificity for inflamed regions, suggesting its utility in noninvasively monitoring atherosclerotic plaque inflammation (Cuhlmann et al., 2014).

Ligands for Peripheral Benzodiazepine Receptors

Research on synthesizing and evaluating ligands for PBRs led to the development of [(18)F]-FMDAA1106 and [(18)F]FEDAA1106. These compounds showed potent radioligand characteristics for PBRs in rat brains, especially in regions with high PBR density, indicating their potential for brain imaging studies related to neuroinflammation and other pathologies (Zhang et al., 2003).

Future Directions

properties

IUPAC Name |

N-(5-fluoro-2-iodophenyl)-2-phenylmethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FINO2/c16-12-6-7-13(17)14(8-12)18-15(19)10-20-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDLNCXOTDASHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)NC2=C(C=CC(=C2)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2937794.png)

![4-(4-Ethynylphenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2937795.png)

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2937797.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2937803.png)

![N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937806.png)

![4-((Naphthalen-1-ylmethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2937807.png)

![N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2937808.png)

![N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2937809.png)

![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2937810.png)